Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate
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Overview
Description
Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoimidazole with ethyl 2-chloropyridazine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the fused ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate is unique due to its specific fused ring structure and the presence of both bromine and ester functional groups
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 2-bromoimidazo[1,5-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-6-3-4-7(10)12-13(6)5-11-8/h3-5H,2H2,1H3 |
InChI Key |
SZYSMWMMPQDOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NN2C=N1)Br |
Origin of Product |
United States |
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